molecular formula C14H15Cl2N B12626020 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline CAS No. 948294-59-5

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline

Cat. No.: B12626020
CAS No.: 948294-59-5
M. Wt: 268.2 g/mol
InChI Key: MXMFGPUABFDYIV-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline (CAS: 948290-05-9) is a halogenated quinoline derivative characterized by a chloro substituent at the 2-position, a 3-chloropropyl chain at the 3-position, and methyl groups at the 5- and 8-positions of the quinoline ring. This compound is primarily utilized in industrial and scientific research applications, particularly in synthetic chemistry and materials science . Its structural features, including the chlorinated alkyl chain and methyl substituents, influence its physicochemical properties, such as lipophilicity, stability, and reactivity.

Properties

CAS No.

948294-59-5

Molecular Formula

C14H15Cl2N

Molecular Weight

268.2 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)-5,8-dimethylquinoline

InChI

InChI=1S/C14H15Cl2N/c1-9-5-6-10(2)13-12(9)8-11(4-3-7-15)14(16)17-13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

MXMFGPUABFDYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes

The primary method for synthesizing this compound involves the following steps:

  • Reagents :

  • Reaction Conditions :

    • The reaction is typically conducted at elevated temperatures ranging from 80°C to 100°C .
    • The reaction time is usually several hours to ensure complete conversion of starting materials into the desired product.

The overall reaction can be summarized as follows:

$$
\text{2-Chloroquinoline} + \text{3-Chloropropyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, \Delta} \text{2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline}
$$

Industrial Production Methods

In industrial settings, the synthesis of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is scaled up using continuous flow systems and automated reactors. This approach allows for:

  • Precise control over reaction parameters such as temperature, pressure, and time.
  • Optimization of yield and purity through consistent reaction conditions.

Analytical Techniques for Characterization

To confirm the identity and purity of synthesized compounds, several analytical techniques are employed:

Technique Purpose
1H/13C NMR Spectroscopy Determines the structure and confirms substituent positions.
Mass Spectrometry (HRMS) Confirms molecular weight (C₁₅H₁₄Cl₂N) and fragmentation patterns.
X-ray Crystallography Resolves spatial arrangement and steric interactions within the molecule.

Reaction Mechanisms

The preparation of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline primarily involves nucleophilic substitution mechanisms where the nucleophile (the nitrogen in quinoline) attacks the electrophilic carbon in the alkyl halide (3-chloropropyl chloride).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3-chloropropyl groups serve as primary sites for nucleophilic substitution. Key reactions include:

Reagents and Conditions

ReagentConditionsProduct FormedYieldSource
Sodium hydroxideReflux in ethanol (6–8 hrs)3-(3-hydroxypropyl) derivative72–85%
EthylenediamineMicrowave irradiation, 80°CDiaminoquinoline analog68%
ThiomorpholineK₂CO₃, ethanol, MW2-thiomorpholinoquinoline89%

These substitutions enhance water solubility or enable further functionalization for pharmaceutical applications.

Condensation Reactions

The aldehyde group (when present in analogs) and aromatic system participate in condensation:

Schiff Base Formation

Reaction with substituted anilines or hydrazines yields Schiff bases (e.g., 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine ) .

  • Conditions : Acetone, room temperature, 2–4 hrs

  • Applications : Antimicrobial and anticancer agent precursors .

Knoevenagel Condensation

With acetophenones under microwave irradiation:
2-Chloro-3-carbaldehyde+AcetophenoneMW, K₂CO₃Unsaturated ketones (62a–j)\text{2-Chloro-3-carbaldehyde} + \text{Acetophenone} \xrightarrow{\text{MW, K₂CO₃}} \text{Unsaturated ketones (62a–j)}

  • Yields : 75–92%

  • Mechanism : Base-catalyzed α,β-unsaturated ketone formation .

Formation of Fused Heterocyclic Systems

Heating with formamide and formic acid generates 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one :

  • Step 1 : Nucleophilic attack by formamide’s amino group on the aldehyde carbonyl.

  • Step 2 : Cyclization via HCl elimination.

  • Conditions : Ethanol, 8 hrs reflux

  • Application : Core structure for kinase inhibitors .

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates halogenation and nitration at position 5 or 7:

Reaction TypeReagentPositionByproduct
BrominationNBS, CCl₄C5HBr
NitrationHNO₃/H₂SO₄, 0°CC7H₂O

Stability and Reactivity Trends

PropertyValue/BehaviorSource
Thermal decomposition>250°C (predicted)
Hydrolytic stabilityStable in neutral pH
PhotoreactivityDegrades under UV light

Pharmacological Derivatives

Functionalization pathways yield bioactive analogs:

  • Anticancer : DNA intercalators via 3-chloropropyl substitution.

  • Antimicrobial : Schiff bases show MIC values of 4–16 µg/mL against S. aureus .

This compound’s versatility in nucleophilic, electrophilic, and condensation reactions positions it as a critical intermediate in medicinal chemistry and materials science. Experimental protocols emphasize microwave-assisted synthesis to improve efficiency and yields .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline, have been investigated for their potential as anticancer agents. Research indicates that quinolines can interact with DNA and inhibit DNA-interacting proteins, making them valuable in the development of new cancer therapies. For instance, studies have shown that certain quinoline compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and disrupting cellular functions .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Quinoline derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial growth by interfering with essential cellular processes . This application is particularly significant in the context of rising antibiotic resistance.

Synthesis of Biologically Active Libraries

In combinatorial chemistry, 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline serves as a building block for synthesizing libraries of cyclic compounds. These libraries can be screened for biological activity, leading to the discovery of new drugs or therapeutic agents . The ability to modify the structure of quinoline derivatives allows for the exploration of various biological targets.

Research in Drug Delivery Systems

Recent studies have explored the use of quinoline derivatives in drug delivery systems. The compound's structural features may enhance the solubility and bioavailability of therapeutic agents when used as a carrier or adjuvant in formulations . This application is particularly relevant in improving the efficacy of poorly soluble drugs.

Case Study 1: Anticancer Screening

A study published in Pharmacology Reports examined a series of quinoline derivatives, including 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline, for their anticancer properties against human breast cancer cell lines. The results indicated that modifications to the quinoline structure significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural modifications enhanced antibacterial potency, suggesting that 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline could be optimized for better efficacy against resistant strains.

Data Tables

Application Description References
Anticancer ActivityInhibits DNA-interacting proteins; induces apoptosis in cancer cells ,
Antimicrobial PropertiesEffective against bacteria and fungi; interferes with cellular processes ,
Drug Delivery SystemsEnhances solubility and bioavailability of drugs
Synthesis of LibrariesUsed as a building block for combinatorial libraries

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in its anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications among 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline and analogous compounds:

Compound Name CAS Number Substituents Key Applications Toxicity/Safety Profile
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline 948290-05-9 5,8-dimethyl; 3-chloropropyl Industrial research, chemical synthesis Hazards noted (GHS SDS); limited toxicology data
2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline 73930-69-5 5,8-dimethyl; 2-chloroethyl Marketed for agrochemicals, pharma intermediates Market data available; safety specifics not disclosed
2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) 122551-89-7 Dichloromethyl, oxobutenoic acid (non-quinoline) Carcinogenicity studies Classified as LM (likely mutagenic)
Key Observations:
  • Methyl Group Positioning : Substitution at the 5,8-positions (vs. 7,8 in a related isomer, CAS 948290-05-9) may alter steric hindrance, affecting reactivity in synthetic pathways .
  • Non-Quinoline Analogs: Compounds like EMX (a halofuranone) exhibit distinct reactivity and toxicity profiles due to their heterocyclic frameworks, underscoring the role of the quinoline backbone in defining application scope .

Physicochemical and Reactivity Profiles

  • Boiling/Melting Points: Chlorinated quinolines generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular interactions. The 3-chloropropyl chain may reduce crystallinity compared to shorter chains.
  • Reactivity: The 2-chloro substituent in quinolines is typically reactive in nucleophilic aromatic substitution, while the chloropropyl chain may participate in elimination or alkylation reactions.

Biological Activity

2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is a compound of interest due to its potential biological activities. It belongs to the class of quinoline derivatives, which are known for various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to summarize the biological activities of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C14H15Cl2N
  • Molecular Weight : 268.2 g/mol
  • IUPAC Name : 2-chloro-3-(3-chloropropyl)-5,8-dimethylquinoline
  • InChI Key : RVZZWACRMIZVMA-UHFFFAOYSA-N
  • Topological Polar Surface Area : 12.9 Ų
  • LogP (XLogP3-AA) : 5.1

Anticancer Potential

Quinoline derivatives have been explored for their anticancer properties. A notable case study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline on cancer cell lines remain to be elucidated but warrant investigation given the promising results from related compounds.

Anti-inflammatory Effects

The anti-inflammatory properties of quinolines are well-documented. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary data suggest that 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline may also exhibit similar anti-inflammatory effects, although specific studies are needed to confirm this hypothesis.

Case Studies

StudyFindings
Antibacterial Activity A study on a series of chlorinated quinolines found enhanced activity against Staphylococcus aureus and Escherichia coli with structural modifications similar to those in 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline .
Anticancer Activity Research on related quinoline derivatives showed inhibition of human cancer cell lines through apoptosis; further studies are needed to evaluate the specific effects of our compound .
Anti-inflammatory Mechanisms Investigations into quinolines revealed their ability to reduce inflammation markers in vitro; potential parallels exist for 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline?

The compound can be synthesized via Vilsmeier-Haack formylation/acetylation reactions using MSCL-DMF/DMAC as a reagent, which introduces electrophilic chlorination at the 2-position of the quinoline core. Reaction conditions (temperature: 80–100°C, solvent: DMF/DMAC) and stoichiometric ratios (1:1.2 for chloroalkylation) are critical for yield optimization. Purification typically involves column chromatography with hexane/ethyl acetate (3:1 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Resolve substituent positions (e.g., distinguishing methyl groups at 5,8-positions and chloropropyl chain conformation).
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₄Cl₂N, exact mass: 290.0474) and fragmentation patterns.
  • X-ray crystallography : Resolve spatial arrangement of the chloropropyl side chain and steric interactions with the quinoline core .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline?

Molecular docking (AutoDock Vina) and MD simulations can model interactions with biological targets (e.g., PI3Kδ inhibitors, as seen in structurally related quinolines). Comparative analysis with analogs like 3-(4-chlorophenyl)quinoline (LogP: 4.55) helps assess lipophilicity and binding affinity trends .

Q. What strategies resolve contradictions in reported reaction yields for quinoline derivatives?

Systematic parameter variation (e.g., solvent polarity, catalyst loading) combined with Design of Experiments (DoE) can identify critical factors. For example, substituting DMF with DMAC in Vilsmeier-Haack reactions may reduce side reactions (e.g., over-chlorination) and improve reproducibility .

Q. How does the chloropropyl side chain influence the compound’s reactivity in nucleophilic substitutions?

Kinetic studies (e.g., using SN2 conditions with NaI/acetone) reveal steric hindrance from the 5,8-dimethyl groups slows substitution at the 3-chloropropyl moiety. Isotopic labeling (18O/2H) can track mechanistic pathways, while Hammett plots quantify electronic effects .

Q. What environmental safety considerations apply to handling this compound?

While no direct data exists, analog studies (e.g., perfluoroalkyl sulfonamides) suggest adherence to green chemistry principles:

  • Use closed-system reactors to minimize volatile chlorinated byproducts.
  • Employ biodegradability assays (OECD 301F) for waste streams .

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